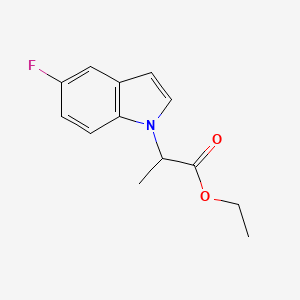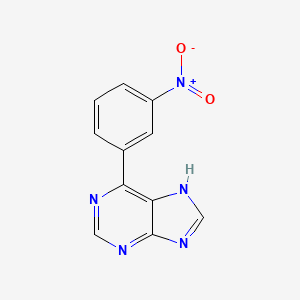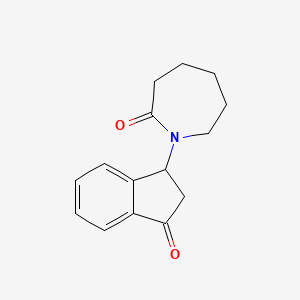
Benzyl 2-amino-3-oxobutanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-amino-3-oxobutanoate hydrochloride typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from a precursor such as ethyl acetoacetate. This enolate ion then undergoes alkylation with benzyl chloride under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sodium ethoxide and benzyl chloride, with the reaction typically carried out in an organic solvent such as ethanol .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2-amino-3-oxobutanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl 2-amino-3-oxobutanoic acid, while reduction can produce benzyl 2-amino-3-hydroxybutanoate .
Wissenschaftliche Forschungsanwendungen
Benzyl 2-amino-3-oxobutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research on potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Benzyl 2-amino-3-oxobutanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the context of its use. The pathways involved often include the modulation of enzyme activity, binding to active sites, and altering the conformation of target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-amino-3-oxobutanoate: Similar structure but with an ethyl group instead of a benzyl group.
Methyl 2-amino-3-oxobutanoate: Contains a methyl group in place of the benzyl group.
Benzyl 2-amino-3-hydroxybutanoate: A reduced form of Benzyl 2-amino-3-oxobutanoate hydrochloride.
Uniqueness
This compound is unique due to its specific benzyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C11H14ClNO3 |
|---|---|
Molekulargewicht |
243.68 g/mol |
IUPAC-Name |
benzyl 2-amino-3-oxobutanoate;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,10H,7,12H2,1H3;1H |
InChI-Schlüssel |
ZELDRZBGQWPLJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)OCC1=CC=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Oxaspiro[4.5]dec-3-en-4-amine, N,N-diethyl-2-methoxy-](/img/structure/B11871179.png)




![(3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B11871194.png)
![1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B11871196.png)



![N'-[(3-Chloroquinoxalin-2-yl)oxy]ethanimidamide](/img/structure/B11871218.png)
![6-Methoxybenzo[g]isoquinoline-5,10-dione](/img/structure/B11871224.png)
![2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11871229.png)
